2-Bromomethylphenylboronic acid
Overview
Description
2-Bromomethylphenylboronic acid is a compound that is part of the phenylboronic acid family, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of a bromomethyl group in the ortho position relative to the boronic acid group makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related bromophenylboronic acid derivatives has been explored through various methods. For instance, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from 4-bromo-2-fluorobenzonitrile by a Grignard reaction, followed by protection of the carbonyl group, another Grignard reaction, and finally substitution by a borono group, with an overall yield of 54% . Additionally, 2-bromo-3-fluorobenzonitrile was synthesized via a NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of halodeboronation of aryl boronic acids10.
Molecular Structure Analysis
The molecular structure of 2-bromomethylphenylboronic acid derivatives can be complex, with the potential for tautomeric equilibria as seen in functionalized 2-formylphenylboronic acids, which can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The solid-state molecular structures can vary from planar open forms to twisted conformers or cyclic oxaborole derivatives, depending on the substituents present.
Chemical Reactions Analysis
2-Bromophenylboronic acids are key intermediates in various chemical reactions. They can undergo Rh-catalyzed carbonylative cyclization with alkynes to yield indenones , participate in palladium-catalyzed tandem reactions with β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds to synthesize benzo[c]chromenes , and engage in formal [2 + 2 + 2] cycloadditions with 1,6-enynes to construct multi-substituted dihydronaphthalene scaffolds . These reactions highlight the versatility of bromophenylboronic acids in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromomethylphenylboronic acid derivatives are influenced by the substituents attached to the phenyl ring. For example, the presence of electron-donating groups can enhance yields in Suzuki-coupling reactions , while the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative condensation reactions . The reactivity of these compounds can be further manipulated through the use of catalysts, such as silver nanoparticles doped TiO2 , Rh(I) complexes , and palladium catalysts , which can significantly affect the outcome of the reactions they are involved in.
Scientific Research Applications
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Chemosensor for Glucose Sensing
- Application : 2-Bromomethylphenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . This compound finds its application as a chemosensor to sense glucose in aqueous water .
- Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid with 4,4′-bipyridine to form o-BBV .
- Results : The resulting o-BBV can be used as a chemosensor to sense glucose in aqueous water .
-
Synthesis of Isoquinoline Derivatives
- Application : 2-Bromomethylphenylboronic acid can be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives .
- Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid to form 2-(azidomethyl)phenylboronic acid .
- Results : The resulting 2-(azidomethyl)phenylboronic acid can be used in the preparation of isoquinoline derivatives .
-
Fluorescent Probe for Hydrogen Peroxide Detection
- Application : 2-Bromomethylphenylboronic acid can be used in the synthesis of aryl boronic acid derivatives as a fluorescent probe for hydrogen peroxide detection .
- Method : The synthesis involves the reaction of 2-Bromomethylphenylboronic acid to form aryl boronic acid derivatives .
- Results : The resulting aryl boronic acid derivatives can be used as a fluorescent probe for hydrogen peroxide detection .
Safety And Hazards
2-Bromomethylphenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-(bromomethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVJCOQGXCONPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378330 | |
Record name | 2-Bromomethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethylphenylboronic acid | |
CAS RN |
91983-14-1 | |
Record name | 2-Bromomethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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